Carboxyfluoroquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the architecture of a vast array of biologically active compounds. nih.govbrieflands.comnih.govfrontiersin.org Its presence in numerous natural products, pharmaceuticals, and functional materials underscores its versatility and importance in the chemical sciences. frontiersin.org The quinoline nucleus serves as a privileged structure, meaning it can interact with a wide range of biological targets, leading to diverse pharmacological activities. frontiersin.org

Historically, quinoline derivatives have been at the forefront of therapeutic advancements, with applications ranging from antimalarial agents to antibacterial and anticancer drugs. brieflands.comnih.gov The rigid, planar nature of the quinoline ring system provides a defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with biological macromolecules such as enzymes and receptors. brieflands.com Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial feature for molecular recognition processes. brieflands.com The aromatic system also allows for various substitution patterns, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its desired function. frontiersin.org

Strategic Role of the Fluorine Atom in Molecular Architecture and Reactivity

The introduction of a fluorine atom into organic molecules, a strategy known as fluorination, has become a powerful tool in modern drug design and materials science. nih.gov Fluorine, being the most electronegative element, imparts profound changes to the electronic properties of a molecule. Its small size allows it to often mimic a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the acidity, basicity, and reactivity of nearby functional groups. nih.gov

In the context of carboxyfluoroquinolines, the fluorine atom, typically located at the C6-position, plays a crucial role. researchgate.net This strategic placement can enhance the molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, the C-F bond can modulate the lipophilicity of the compound, which in turn influences its absorption, distribution, and membrane permeability. nih.gov The presence of fluorine can also lead to stronger binding interactions with biological targets through the formation of favorable electrostatic and non-covalent interactions. nih.gov

Impact of Carboxylic Acid Functionalization on Heterocyclic Systems

The carboxylic acid group (-COOH) is a fundamental functional group in organic chemistry and is a key component of many biologically active molecules, including carboxyfluoroquinolines. Its presence significantly influences the physicochemical properties and biological activity of heterocyclic systems. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, enabling it to form strong interactions with biological targets. nih.gov

In carboxyfluoroquinolines, the carboxylic acid at the C3-position is essential for their primary mechanism of action as antibacterial agents, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. researchgate.netmdpi.com This acidic group is believed to be crucial for binding to the enzyme-DNA complex. researchgate.net Beyond its role in biological activity, the carboxylic acid group also impacts the pharmacokinetic profile of the molecule. It can be ionized at physiological pH, which affects its solubility, absorption, and excretion. While essential for activity, modifications of the carboxylic acid group, for instance, through esterification to create prodrugs, have been explored to enhance properties like cell penetration. nih.gov

Research Landscape and Emerging Directions for Carboxyfluoroquinoline Systems

The research landscape for this compound systems, largely dominated by the fluoroquinolone antibiotics, is continuously evolving. For decades, research focused on modifying the substituents at various positions of the quinoline ring to broaden the antibacterial spectrum, enhance potency, and overcome emerging bacterial resistance. researchgate.netresearchgate.net

Current research is branching out in several exciting directions. One major area of focus is the development of novel derivatives to combat the growing threat of antibiotic-resistant bacteria. mdpi.com This includes the synthesis of hybrid molecules where the this compound scaffold is linked to other bioactive moieties to create compounds with dual modes of action. nih.gov

Furthermore, the biological activities of carboxyfluoroquinolones are being explored beyond their antibacterial effects. Studies have investigated their potential as anticancer, antiviral, and antifungal agents. researchgate.net This diversification of applications opens up new avenues for the development of this compound-based therapeutics for a wider range of diseases.

Another emerging trend is the modification of the C3-carboxylic acid group. While traditionally considered essential for antibacterial activity, recent research has explored its replacement with other acidic bioisosteres or its conversion into different functional groups to modulate the compound's properties and explore new biological targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies are also being employed to rationally design new derivatives with improved activity and reduced side effects. researchgate.netnih.gov

The future of this compound research lies in the continued exploration of novel structural modifications, the investigation of new therapeutic applications, and the use of computational tools to guide the design of next-generation derivatives with enhanced efficacy and safety profiles. researchgate.net

| Compound Name | Chemical Family | Key Structural Features | Primary Research Focus |

| Ciprofloxacin (B1669076) | Fluoroquinolone Carboxylic Acid | Piperazine (B1678402) at C7, Cyclopropyl at N1 | Antibacterial Agent |

| Levofloxacin | Fluoroquinolone Carboxylic Acid | Chiral (S)-enantiomer, Methylpiperazine at C7 | Broad-spectrum Antibacterial |

| Moxifloxacin | Fluoroquinolone Carboxylic Acid | Methoxy group at C8, Bicyclic amine at C7 | Enhanced activity against Gram-positive bacteria and anaerobes |

| Nalidixic Acid | Quinolone Carboxylic Acid | Naphthyridone core, No fluorine at C6 | Early generation quinolone antibacterial |

| Enrofloxacin (B1671348) | Fluoroquinolone Carboxylic Acid | Ethyl at N1, Piperazine at C7 | Veterinary antibacterial agent |

Structure

2D Structure

3D Structure

Properties

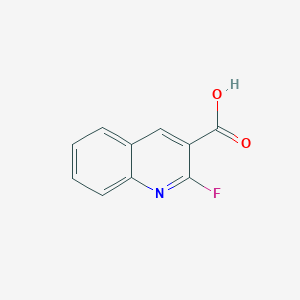

IUPAC Name |

2-fluoroquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFNPFMYKROSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Carboxyfluoroquinoline Architectures

Classical Approaches to Quinoline (B57606) Core Elaboration

Several classical name reactions have been fundamental to the synthesis of quinolines and have been adapted for the preparation of carboxyfluoroquinoline derivatives. These methods, while foundational, often require harsh reaction conditions.

The Doebner reaction is a three-component reaction that traditionally involves an aniline (B41778), an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. iipseries.orgsci-hub.se The mechanism initiates with the condensation of the aniline and aldehyde, followed by an attack from the enol of pyruvic acid, subsequent intramolecular condensation, and oxidation to form the final quinoline ring. youtube.com

While a straightforward method for producing 4-carboxyquinolines, the Doebner reaction can suffer from low yields due to the formation of by-products. sci-hub.se The nature of the substituents on the aniline can significantly influence the reaction's outcome. For instance, anilines with electron-donating groups are often required for the successful synthesis of certain 2-methylquinoline-4-carboxylic acid derivatives. sci-hub.se To address some of the limitations of the conventional Doebner reaction, particularly for anilines bearing electron-withdrawing groups which typically result in low product yields, a Doebner hydrogen-transfer reaction has been developed. nih.gov This modified approach demonstrates high substrate generality and can be scaled up effectively. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Feature |

| Aniline | Aldehyde | Pyruvic Acid | Quinoline-4-carboxylic acid | Three-component reaction iipseries.org |

| Electron-deficient anilines | Aldehyde | Pyruvic Acid | Electron-deficient quinolines | Low yields in conventional reaction nih.gov |

| Aniline | Benzaldehyde | Pyruvic Acid | 2-phenylquinoline-4-carboxylic acid | Example of a specific application |

This table summarizes the general components and products of the Doebner reaction.

The Pfitzinger reaction provides a direct route to substituted quinoline-4-carboxylic acids through the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a strong base. mdpi.comwikipedia.org

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin, forming a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently undergoes enamine formation. wikipedia.org The final step involves cyclization and dehydration to yield the quinoline-4-carboxylic acid. wikipedia.org A significant advantage of the Pfitzinger reaction is its ability to introduce a variety of substituents at the 2- and 3-positions of the quinoline ring. mdpi.com However, a limitation is that isatins with functional groups unstable under basic conditions cannot be used. nih.gov The reaction has been widely used in the synthesis of bioactive molecules. researchgate.net

| Reactant 1 | Reactant 2 | Condition | Product | Key Feature |

| Isatin | Carbonyl compound | Base | Substituted quinoline-4-carboxylic acid | Forms quinoline-4-carboxylic acids wikipedia.org |

| N-acyl isatins | Base | - | 2-hydroxy-quinoline-4-carboxylic acids | Halberkann variant wikipedia.org |

| Isatin | Enolizable ketone | Strong alkali | Quinoline product | Good for enolizable ketones ias.ac.in |

This table outlines the reactants and products in the Pfitzinger reaction and its variant.

The Skraup synthesis is a historic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. jptcp.com This reaction has proven effective for the synthesis of various fluoroquinolines. For example, 5,6,7,8-tetrafluoroquinoline (B12704548) can be synthesized from 2,3,4,5-tetrafluoroaniline. researchgate.net Similarly, the reaction can tolerate strong electron-withdrawing groups, as demonstrated in the synthesis of 6-trifluoromethyl-5,6,8-trifluoroquinoline. researchgate.net A modified Skraup reaction has also been used to prepare 6-fluoro-8-quinolinol from 2-amino-5-fluorophenol. fordham.edu

The Combes synthesis involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure of the resulting Schiff base intermediate to form a substituted quinoline. wikipedia.org This method is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by the substituents on both the aniline and the β-diketone. For instance, when using trifluoromethyl-β-diketones, the use of chloro- or fluoroanilines tends to favor the formation of the 4-CF₃ regioisomer, while methoxy-substituted anilines lead to the 2-CF₃ regioisomer. wikipedia.org

| Synthesis | Reactant 1 | Reactant 2 | Key Reagents | Product |

| Skraup | Aniline (e.g., 3,5-difluoroaniline) | Glycerol | H₂SO₄, Oxidizing agent | Fluoroquinoline (e.g., 5,7-difluoroquinoline) researchgate.net |

| Combes | Aniline (e.g., chloroaniline) | β-diketone (e.g., trifluoromethyl-β-diketone) | Acid catalyst (e.g., H₂SO₄) | Substituted quinoline (e.g., 4-CF₃ regioisomer) wikipedia.org |

This table compares the key components of the Skraup and Combes syntheses for preparing fluoroquinolines.

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically catalyzed by an acid or base, to produce a substituted quinoline. jk-sci.comwikipedia.org This method is valued for its operational simplicity and the accessibility of its starting materials. jk-sci.com

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) addition followed by dehydration and then imine formation to yield the quinoline. wikipedia.org The second pathway begins with the formation of a Schiff base, followed by an Aldol-type reaction and subsequent elimination. wikipedia.org The reaction has been catalyzed by various agents, including iodine, trifluoroacetic acid, and Lewis acids. wikipedia.org It is a versatile tool in heterocyclic chemistry for constructing complex quinoline derivatives. jk-sci.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-aminoaryl aldehyde/ketone | Aldehyde/ketone with α-active hydrogen | Acid or Base | Substituted quinoline jk-sci.com |

| 2-aminobenzaldehyde | Ketone | Trifluoroacetic acid, Iodine, etc. | 2,3-substituted quinoline wikipedia.org |

This table illustrates the general reactants and products of the Friedländer synthesis.

Advanced and Sustainable Synthetic Strategies

To improve efficiency, reduce waste, and simplify procedures, modern synthetic chemistry has focused on developing advanced strategies such as one-pot reactions.

One-pot syntheses offer significant advantages by combining multiple reaction steps into a single procedure without isolating intermediates, thereby saving time, reagents, and reducing waste. Several one-pot approaches for quinoline synthesis have been developed.

A notable example is a one-pot Friedländer synthesis where o-nitroarylcarbaldehydes are reduced to their corresponding o-amino derivatives using iron and a catalytic amount of aqueous HCl. rsc.org The resulting intermediate is then condensed in situ with an aldehyde or ketone to afford quinolines in high yields. rsc.org Another sustainable approach utilizes an electrochemical method for the Friedländer reaction, synthesizing quinolines from readily available nitro compounds in a reagent-free process under mild conditions. rsc.org Furthermore, a simple and efficient one-pot synthesis of 2-arylquinolines has been achieved by reacting 2-vinylanilines with benzyl (B1604629) halides, where the in situ released hydrobromic acid catalyzes the cyclization. organic-chemistry.org

| Starting Material 1 | Starting Material 2 | Key Features | Product |

| o-Nitroarylcarbaldehyde | Aldehyde/Ketone | In situ reduction with Fe/HCl followed by condensation rsc.org | Substituted quinoline |

| Nitro compound | - | Electrochemical, reagent-free, constant-current electrolysis rsc.org | Substituted quinoline |

| 2-Vinylaniline | Benzyl halide | Additive-free, catalyzed by in situ released HBr organic-chemistry.org | 2-Arylquinoline |

This table highlights various one-pot methodologies for the synthesis of quinoline derivatives.

Microwave-Assisted Chemical Transformations

Microwave irradiation has emerged as a powerful tool in the synthesis of quinoline derivatives, significantly reducing reaction times and often improving yields compared to conventional heating methods. scribd.comasianpubs.org This technology is particularly effective for various cyclization and condensation reactions involved in forming the quinoline core.

One prominent application of microwave assistance is in the Gould-Jacobs reaction, a classical method for synthesizing 4-hydroxyquinoline (B1666331) derivatives. scribd.comwikipedia.org By employing microwave irradiation, the condensation of aryl amines with reagents like ethyl acetoacetate (B1235776) and triethyl orthoformate, followed by cyclization, can be achieved in a fraction of the time required by traditional heating. scribd.com For instance, the synthesis of 3-acetyl-4-hydroxyquinoline derivatives has been successfully performed under solvent-free microwave conditions, highlighting the efficiency of this method. scribd.comasianpubs.org Similarly, the synthesis of ethyl-quinolon-4-one-3-carboxylates and their subsequent hydrolysis to quinolon-4-one-3-carboxylic acids can be expedited using microwave irradiation. conicet.gov.ar

Microwave-assisted synthesis is not limited to the formation of the quinoline ring. It is also utilized in derivatization reactions, such as the Ullmann condensation for the synthesis of 2-phenoxyquinoline-3-carboxylic acids from 2-chloroquinoline-3-carboxylic acids and substituted phenols. asianpubs.org This method has also been applied to the synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and their esters. tandfonline.com The use of microwave irradiation in conjunction with aqueous micellar microreactors has provided an efficient pathway for synthesizing quinoline-3-carboxylic acid derivatives. researchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of Quinolines

| Reaction Type | Reactants | Product | Conditions | Reference |

| Gould-Jacobs Reaction | Aryl amines, ethyl acetoacetate, triethyl orthoformate | 3-Acetyl-4-hydroxyquinoline derivatives | Solvent-free, microwave irradiation | scribd.comasianpubs.org |

| Ullmann Condensation | 2-Chloroquinoline-3-carboxylic acids, substituted phenols | 2-Phenoxyquinoline-3-carboxylic acids | Microwave irradiation | asianpubs.org |

| Thienoquinoline Synthesis | 2-Chloro-3-formyl quinolines, thioglycolic acid/esters | Thieno[2,3-b]quinoline-2-carboxylic acids/esters | Microwave irradiation, K2CO3 | tandfonline.com |

| Quinolone Synthesis | Anilines, diethyl-ethoxymethylenmalonate | Ethyl-quinolon-4-one-3-carboxylates | Microwave irradiation | conicet.gov.ar |

| Pfitzinger Reaction | Isatin, malonic acid | Quinoline-4-carboxylic acid derivatives | Microwave irradiation, acetic acid | imist.ma |

Catalyst-Free and Solvent-Free Reaction Conditions

In line with the principles of green chemistry, catalyst-free and solvent-free approaches for quinoline synthesis are gaining significant attention. jmcs.org.mxtandfonline.com These methods aim to reduce the environmental impact by eliminating the need for potentially toxic solvents and expensive catalysts, while also simplifying reaction work-up procedures.

Solvent-free synthesis has been successfully applied to the Friedländer annulation, a key reaction for producing quinoline derivatives. researchgate.netacademie-sciences.fr This can be achieved through various means, including grinding techniques using solid catalysts like p-toluenesulfonic acid (p-TSA) or by simply heating the reactants together. researchgate.net For example, the reaction of 2-aminobenzophenones with carbonyl compounds can be catalyzed by reusable solid catalysts like silica-propylsulfonic acid under solvent-free conditions. tandfonline.com

In some cases, reactions can proceed efficiently without any catalyst at all. The synthesis of quinoline derivatives has been reported under catalyst-free and solvent-free conditions, often facilitated by microwave irradiation or simply by heating the neat reactants. researchgate.net For instance, the multicomponent reaction of aryl amines, ethyl acetoacetate, and triethyl orthoformate to form key intermediates for the Gould-Jacobs reaction can be performed under solvent-free microwave conditions. asianpubs.org

The use of water as a green solvent is another important strategy. The synthesis of quinoline derivatives has been achieved in high yields by reacting ferrocene (B1249389) carboxaldehyde with dimedone and a ketone in water under microwave irradiation. tandfonline.com

Table 2: Green Synthesis Approaches for Quinolines

| Method | Reaction | Conditions | Catalyst (if any) | Reference |

| Solvent-Free | Friedländer Annulation | Heating | Silica-propylsulfonic acid | tandfonline.com |

| Solvent-Free | Multicomponent Reaction | Microwave Irradiation | None | asianpubs.org |

| Solvent-Free Grinding | Quinoline Synthesis | Grinding | p-TSA | researchgate.net |

| Green Solvent | Quinoline Synthesis | Microwave Irradiation, Water | Ammonium acetate | tandfonline.com |

| Solvent-Free | Friedländer Annulation | Heating | Tin(II) chloride-dihydrate | researchgate.net |

Regioselective Fluorination Techniques for Quinoline Scaffolds

The introduction of fluorine atoms into the quinoline skeleton is a crucial step in the synthesis of many potent pharmaceutical agents. The position of the fluorine atom significantly influences the biological activity of the resulting compound. wikipedia.orgasm.org Therefore, developing regioselective fluorination methods is of paramount importance.

Nucleophilic Fluorination Pathways

Nucleophilic fluorination is a common strategy for introducing fluorine into aromatic systems. This typically involves the reaction of a nucleophilic fluoride (B91410) source, such as AgF or CsF, with an electrophilic substrate. nih.govsfu.ca In the context of quinoline synthesis, palladium-catalyzed C-H fluorination using nucleophilic fluoride has been reported. nih.gov This transformation often requires an oxidant, such as a hypervalent iodine reagent, to facilitate the reaction. nih.gov

One notable example is the palladium-catalyzed C-H fluorination of 8-methylquinoline (B175542) derivatives using AgF as the fluoride source. nih.gov The mechanism is believed to involve the formation of a high-valent palladium(IV) fluoride intermediate. rsc.org Another approach involves the use of Selectfluor®, a widely used electrophilic fluorinating agent, which can participate in what is mechanistically described as an electron-transfer-enabled concerted nucleophilic fluorination. acs.org This method has been applied to the C4-selective fluorination of quinolines. acs.org

Electrochemical Fluorination for Site-Specific Functionalization

Electrochemical methods offer a powerful and often more sustainable alternative for regioselective fluorination. researchgate.netresearchgate.net Anodic oxidation can be used to generate a reactive species that facilitates the incorporation of fluorine into the quinoline ring. A key advantage of this technique is the ability to control the reaction potential, which can lead to high regioselectivity.

For instance, the electrolytic 5,8-difluorination of quinolines has been achieved using HF:pyridine (B92270) as both the reagent and supporting electrolyte in an undivided electrochemical cell. researchgate.netresearchgate.net This method allows for the direct and regioselective introduction of two fluorine atoms into the quinoline core in a single step, often with moderate to good yields and short reaction times. researchgate.netresearchgate.net Electrochemical oxidation has also been explored for the fluorination of benzylic C(sp³)–H bonds in methylquinoline derivatives. beilstein-journals.org

Ligand-Enabled Stereoselective C–H Fluorination

The use of directing groups and specialized ligands has enabled highly selective C-H functionalization reactions, including fluorination. beilstein-journals.orgucl.ac.uk In the context of quinoline chemistry, quinoline-based ligands have been shown to promote palladium-catalyzed β-C(sp³)–H fluorination. nih.govacs.orgresearchgate.net This approach is particularly valuable for the synthesis of chiral molecules, such as unnatural enantiopure anti-β-fluoro-α-amino acids. nih.govacs.org

The mechanism of these reactions often involves the formation of a cyclometalated intermediate, where the ligand coordinates to the metal center and directs the C-H activation to a specific position. beilstein-journals.orgucl.ac.uk For example, palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives can be directed to the benzylic position. beilstein-journals.orgnih.gov The choice of ligand is critical for both the efficiency and stereoselectivity of the reaction. nih.gov For instance, 5,7-dimethylquinoline has been identified as an effective ligand for the palladium-catalyzed β-C(sp³)–H fluorination of amino acid derivatives. nih.gov

Table 3: Regioselective Fluorination Methods for Quinolines

| Method | Reagents/Conditions | Selectivity | Example Substrate | Reference |

| Nucleophilic Fluorination (Pd-catalyzed) | AgF, hypervalent iodine oxidant | C-H at 8-methyl group | 8-Methylquinoline derivatives | nih.gov |

| Nucleophilic Fluorination (Photocatalyzed) | Selectfluor, xanthone, Et3N·HCl | C4 position | Quinoline | acs.org |

| Electrochemical Fluorination | HF:pyridine, undivided cell | 5,8-positions | Quinoline derivatives | researchgate.netresearchgate.net |

| Ligand-Enabled C-H Fluorination (Pd-catalyzed) | Quinoline-based ligand, Selectfluor | β-C(sp³)–H | Amino acid derivatives | nih.govacs.org |

| Electrophilic C-H Fluorination (Pd-catalyzed) | N-fluoropyridinium reagents, microwave | Benzylic C-H | 8-Methylquinoline derivatives | nih.gov |

Carboxylic Acid Moiety Introduction and Derivatization

The carboxylic acid group at the C-3 position is a hallmark of many biologically active quinolones. wikipedia.org Its introduction and subsequent derivatization are key steps in the synthesis of these compounds.

The Gould-Jacobs reaction is a fundamental method for introducing a carboxylic acid precursor, typically an ester, at the 3-position of the quinoline ring. wikipedia.org The reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization. wikipedia.orgablelab.eu The resulting ester can then be hydrolyzed to the corresponding carboxylic acid, often under basic conditions. conicet.gov.ar

The Pfitzinger reaction provides another route to quinoline-4-carboxylic acids, starting from isatin and a carbonyl compound. researchgate.net Modern variations of this reaction have been developed to be more efficient and environmentally friendly, for example, by using water as a solvent or employing one-pot procedures. imist.maresearchgate.net

Once the carboxylic acid moiety is in place, it can be derivatized to a wide range of other functional groups to modulate the compound's properties. nih.gov For example, the carboxylic acid can be converted to an ester, amide, or hydrazide. mdpi.comnih.gov Derivatization agents like 2-hydrazinoquinoline (B107646) (HQ) can be used to form hydrazides, which can be useful for analytical purposes such as LC-MS analysis. nih.gov The formation of an N-hydroxysuccinimide ester is another common derivatization for creating activated esters suitable for further reactions. sigmaaldrich.com

Table 4: Methods for Introduction and Derivatization of Carboxylic Acid Moiety

| Method | Reactants | Product | Key Features | Reference |

| Gould-Jacobs Reaction | Aniline, diethyl ethoxymethylenemalonate | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | Forms quinolone core with ester at C-3 | wikipedia.orgablelab.eu |

| Pfitzinger Reaction | Isatin, carbonyl compound | Quinoline-4-carboxylic acid | Forms quinoline core with carboxylic acid at C-4 | researchgate.net |

| Hydrolysis | Ethyl quinolone-3-carboxylate, KOH | Quinolone-3-carboxylic acid | Converts ester to carboxylic acid | conicet.gov.ar |

| Hydrazide Formation | Carboxylic acid, 2-hydrazinoquinoline (HQ), DPDS, TPP | Hydrazide derivative | Derivatization for LC-MS analysis | nih.gov |

| Esterification | Carboxylic acid, alcohol | Ester derivative | Modification of the carboxyl group | mdpi.com |

Esterification and Amidation Reactions of Quinoline Carboxylic Acids

The carboxylic acid group on the quinoline framework is a versatile handle for synthetic modifications, primarily through esterification and amidation. researchgate.net These reactions allow for the introduction of a wide array of substituents, enabling the fine-tuning of a molecule's physicochemical properties.

Esterification Reactions

The conversion of quinoline carboxylic acids to their corresponding esters is a fundamental transformation. Several methods have been developed to achieve this efficiently. A classical approach involves the acid-catalyzed reaction of the quinoline carboxylic acid with an alcohol under reflux conditions, often using a strong acid like sulfuric acid as the catalyst. researchgate.netimist.ma

More contemporary methods focus on improving efficiency and yield. For instance, microwave irradiation has been employed to accelerate the Pfitzinger reaction and subsequent esterification steps, significantly reducing reaction times. imist.ma One-pot syntheses have also been reported, where the formation of the quinoline-4-carboxylic acid and its esterification occur in a single step. An example is the reaction of isatin with 1,3-dicarbonyl compounds in the presence of various alcohols and trimethylchlorosilane (TMSCl) as a catalyst, which produces novel quinoline-4-carboxylates in good yields ranging from 55-88%. imist.mathieme-connect.com Another established route proceeds via the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol to form the desired ester. google.com

| Method | Starting Materials | Key Reagents/Catalyst | Product Type | Reported Yield | Reference |

|---|---|---|---|---|---|

| Acid-Catalyzed Reflux | Quinoline-4-carboxylic acid, Alcohol | H₂SO₄ | Quinoline-4-carboxylate | Not specified | Hayani et al. (2021) researchgate.netimist.ma |

| One-Pot Pfitzinger Improvement | Isatin, 1,3-Dicarbonyl Compound, Alcohol | Trimethylchlorosilane (TMSCl) | Quinoline-4-carboxylate | 55-88% | Lu et al. imist.ma |

| Microwave-Assisted Synthesis | Isatin, Malonic acid, Alcohol | Acetic acid, MWI | Quinoline-4-carboxylate ester | Good yield | El Ashry et al. imist.ma |

Amidation Reactions

The synthesis of quinoline carboxamides, the amide derivatives of quinoline carboxylic acids, is equally important for creating structural diversity. A highly efficient and simple procedure for the amidation of quinoline-3-carboxylic acids involves the use of tetraalkylthiuram disulfides as the amidation reagents. researchgate.netdntb.gov.ua This method is noted for its broad substrate scope and good yields under simple reaction conditions. researchgate.net The reaction is typically carried out in a solvent such as 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. researchgate.net While direct reaction with amines is possible, it is often less efficient than methods involving activating agents or conversion to more reactive intermediates like acid chlorides. libretexts.org Modern amidation protocols often utilize specialized reagents or catalysts, such as those based on boron, to facilitate the reaction between free carboxylic acids and amines under mild conditions. organic-chemistry.orgacs.org

| Method | Starting Materials | Key Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Thiuram Disulfide-Mediated Amidation | Quinoline-3-carboxylic acid | Tetraalkylthiuram disulfides | DCE, 120°C, 12 h | Quinoline-3-carboxamide | Hu et al. (2020) researchgate.netdntb.gov.uaresearchgate.net |

Functional Group Interconversions on Fluorinated Quinoline Cores

Functional group interconversion (FGI) is a cornerstone of synthetic strategy, allowing for the manipulation of molecular structure after the core scaffold has been assembled. On fluorinated quinoline cores, FGI is used to introduce further diversity and to access target molecules that may be difficult to synthesize directly.

Introduction and Modification of Fluorine-Containing Groups

The incorporation of fluorine is often challenging. Traditional methods like the Balz-Schiemann reaction have limitations, particularly for producing 3-fluorinated quinolines. researchgate.net Modern approaches offer more direct and efficient routes.

Ring Expansion: A novel strategy involves the one-carbon ring expansion of readily available indoles using dibromofluoromethane (B117605) as a bromofluorocarbene source. This protocol provides straightforward access to structurally diverse 3-fluorinated quinolines in a short reaction time. researchgate.net

Direct C-H Fluorination: Recent advances have enabled the direct nucleophilic oxidative fluorination of quinolines. acs.org This strategy allows for the selective conversion of a C-H bond to a C-F bond on the quinoline ring, even in the presence of other sensitive functional groups like esters and amides. acs.org

Trifluoromethyl Group Insertion: Trifluoromethylated quinolines can be synthesized through a tandem one-pot ring closure. This process involves the reaction of trifluoromethyl ynones, derived from refrigerant gas feedstocks, with substrates like 2-aminobenzophenones. The reaction proceeds without the need for transition metal catalysts and tolerates various functional groups, including existing fluoro and carboxylic acid moieties. worktribe.com

Modifications of the Quinoline Ring System

Beyond fluorination, other FGIs are commonly employed:

N-Alkylation: The nitrogen atom at position 1 of the quinoline ring can be readily alkylated, providing another site for synthetic diversification. researchgate.net

Dehydrogenation: Dihydroquinoline derivatives can be oxidized to their corresponding aromatic quinolines. nih.gov A common and efficient reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which provides the quinoline products in moderate to good yields. nih.gov

| Transformation | Substrate | Key Reagents/Method | Product | Reference |

|---|---|---|---|---|

| Ring Expansion to 3-Fluoroquinoline | Indole | Dibromofluoromethane | 3-Fluorinated quinoline | Guo et al. researchgate.net |

| C-H to C-F Conversion | Quinoline | Concerted Nucleophilic Fluorination | Fluorinated quinoline | (2023) acs.org |

| CF₃ Group Insertion | 2-Aminobenzophenone | Trifluoromethyl ynone | 2-Trifluoromethyl-quinoline | (2021) worktribe.com |

| Dehydrogenation | Dihydroquinoline | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | Quinoline | (2022) nih.gov |

Theoretical and Computational Investigations of Carboxyfluoroquinoline Analogues

Quantum Chemical Studies on Electronic and Molecular Structures

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic and molecular structures of carboxyfluoroquinoline analogues. These methods allow for a detailed understanding of the intrinsic properties of these molecules.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry of molecules. rsc.orgrsc.org For this compound analogues, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are used to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. researchgate.netacs.org This process involves calculating the forces on each atom and adjusting their positions until these forces are minimized. researchgate.net The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. scirp.org

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies. acs.org The calculated vibrational frequencies can be compared with experimental data from techniques like Infrared (IR) and Raman spectroscopy to validate the computational model. scirp.orgsemanticscholar.org

Table 1: Representative Optimized Geometric Parameters for a this compound Analogue (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Value |

| Bond Length | C2-C3 | 1.37 Å |

| C9-N1 | 1.38 Å | |

| C7-F | 1.35 Å | |

| C4-C(OOH) | 1.50 Å | |

| Bond Angle | N1-C2-C3 | 122.5° |

| C3-C4-C9 | 118.9° | |

| F-C7-C6 | 119.2° | |

| Dihedral Angle | C2-C3-C4-C(OOH) | 178.5° |

Note: The data in this table is illustrative and based on typical values found for similar quinoline (B57606) derivatives in computational studies.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. electrochemsci.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. rsc.orgrsc.org A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. rsc.org For this compound analogues, the distribution and energies of these orbitals can be tuned by introducing different substituents, which in turn affects their chemical behavior. researchgate.netnih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a this compound Analogue

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 2.15 |

| Electronegativity (χ) | 4.20 |

| Chemical Hardness (η) | 2.05 |

| Chemical Softness (S) | 0.24 |

Note: These values are representative and derived from typical DFT calculations on related compounds.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. rsc.orgnih.gov The MEP surface displays regions of different electrostatic potential, typically color-coded. Red regions indicate negative potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen), which are susceptible to electrophilic attack. nih.gov Blue regions represent positive potential, indicating electron-deficient areas (e.g., around hydrogen atoms), which are prone to nucleophilic attack. researchgate.net

For this compound analogues, the MEP map can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. rsc.org The electron-rich carboxylic acid group and the nitrogen atom in the quinoline ring are typically highlighted as key interaction sites. nih.govuantwerpen.be

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.deicm.edu.pl This method investigates charge delocalization by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

While quantum chemical methods provide insights into the static properties of molecules, molecular dynamics (MD) simulations are employed to study their dynamic behavior over time. oup.comfortuneonline.org This is particularly important for understanding how this compound analogues behave in a biological environment and interact with other molecules.

Simulation Protocols and Force Field Parametrization

Molecular dynamics simulations of this compound analogues typically involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. oup.commdpi.com The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of atomic coordinates. mdpi.com Commonly used force fields include CHARMM and AMBER. mdpi.com

The simulation proceeds by solving Newton's equations of motion for each atom in the system, allowing the molecule's conformation and its interactions with the surrounding solvent to evolve over time. oup.com The resulting trajectory provides a wealth of information on the molecule's flexibility, conformational preferences, and the dynamics of its interactions with solvent molecules or biological targets. nih.govmdpi.com

Analysis of Conformational Stability and Flexibility (e.g., RMSD, RMSF, Radius of Gyration)

Theoretical and computational methods are indispensable for exploring the conformational landscape of this compound analogues. These techniques provide insights into the three-dimensional arrangements of atoms that the molecules can adopt, which is crucial for their interaction with biological targets. The stability and flexibility of these conformations are assessed using several key metrics derived from molecular dynamics (MD) simulations. biorxiv.org

The Root Mean Square Fluctuation (RMSF) provides information about the flexibility of different parts of a molecule. researchgate.net Unlike RMSD, which tracks global changes, RMSF measures the fluctuation of each individual atom or residue around its average position during the simulation. nih.govresearchgate.net Regions with high RMSF values are considered flexible, while regions with low RMSF values are more rigid. researchgate.net For this compound analogues, analyzing the RMSF can reveal which parts of the quinoline core, the carboxyl group, or other substituents are more dynamic, which can influence receptor binding and recognition.

The Radius of Gyration (Rg) is a measure of the compactness of a molecule's structure. biorxiv.orgresearchgate.net It represents the root mean square distance of the molecule's atoms from their common center of mass. researchgate.net A stable Rg value during a simulation suggests that the molecule maintains a consistent, compact fold. An increase in Rg could signify an unfolding or expansion of the molecule, indicating a loss of its compact structure. biorxiv.org

Together, these metrics provide a detailed picture of the dynamic behavior of this compound analogues, which is essential for understanding their structural integrity and how they might adapt their shape upon binding to a target. biorxiv.orgmdpi.com

Table 1: Key Metrics in Conformational Stability Analysis

| Metric | Description | Interpretation in Simulation |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time, indicating global structural changes. nih.gov | Low, stable values suggest the system is well-equilibrated and conformationally stable. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the displacement of individual atoms or residues relative to their average position, indicating local flexibility. researchgate.net | High values indicate flexible regions, while low values point to rigid parts of the structure. nih.gov |

| Radius of Gyration (Rg) | Represents the root mean square distance of atoms from the molecule's center of mass, indicating compactness. researchgate.net | Stable values suggest the molecule maintains its overall shape and size; changes can indicate unfolding or refolding. biorxiv.org |

Intermolecular Interaction Networks (e.g., Hydrogen Bonding, Halogen Bonding)

The biological activity of this compound analogues is fundamentally governed by their interactions with target macromolecules. These non-covalent interactions, while individually weak, collectively determine the binding affinity and specificity. Key among these are hydrogen bonds and halogen bonds.

Hydrogen Bonding is a directional interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. nih.gov In this compound analogues, the carboxylic acid group is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl oxygen). The nitrogen atom within the quinoline ring can also act as a hydrogen bond acceptor. These interactions are critical for anchoring the ligand within a protein's binding pocket.

Halogen Bonding is a non-covalent interaction where a halogen atom (in this case, fluorine) acts as an electrophilic species, interacting with a nucleophilic (electron-rich) site like a lone pair on an oxygen or nitrogen atom. mdpi.com This occurs due to a region of positive electrostatic potential, known as a σ-hole, which forms on the halogen atom opposite to the covalent bond. rsc.org While fluorine's ability to form halogen bonds is debated and generally weaker than that of heavier halogens, its presence on the quinoline scaffold can still influence binding through favorable electrostatic interactions, sometimes acting as a hydrogen bond acceptor. nih.gov The strength and favorability of both hydrogen and halogen bonds can be significantly influenced by the surrounding solvent environment. whiterose.ac.ukrsc.org

The interplay of these interaction networks is crucial. For example, a this compound analogue might simultaneously form a hydrogen bond via its carboxyl group with one amino acid residue and a halogen bond via its fluorine atom with another, leading to a specific and stable binding orientation.

Table 2: Comparison of Key Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Geometry |

|---|---|---|---|

| Hydrogen Bond | H atom bonded to an electronegative atom (e.g., O-H in a carboxyl group). | An electronegative atom (e.g., N, O). | Highly directional and typically linear. |

| Halogen Bond | A halogen atom (e.g., F on the quinoline ring) acting as a Lewis acid. rsc.org | A Lewis base (e.g., lone pair on O or N). nih.gov | Directional, with the C-X···Acceptor angle approaching 180°. nih.gov |

Molecular Docking and Ligand-Target Interaction Modeling

Principles of Molecular Docking for Quinoline Derivatives

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a this compound analogue, binds to a macromolecular target, typically a protein. numberanalytics.com This method is a cornerstone of structure-based drug design, helping to rationalize experimental findings and guide the synthesis of new, more potent compounds. nih.govnih.gov

The process begins with the three-dimensional structures of both the ligand and the receptor. numberanalytics.com For the receptor, this is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy. The ligand's 3D structure is generated and optimized computationally. numberanalytics.com Key steps in the docking process for quinoline derivatives include:

Receptor and Ligand Preparation : The protein structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding site or "active site." arabjchem.org The this compound ligand is also prepared by assigning appropriate atom types and charges. numberanalytics.com

Conformational Sampling : The docking algorithm systematically explores a vast number of possible conformations of the ligand within the defined binding site, as well as its possible orientations (translating and rotating it). numberanalytics.com

Scoring and Ranking : Each generated binding pose is evaluated using a scoring function, which estimates the binding affinity (free energy of binding). nih.gov These functions are mathematical models that account for factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. numberanalytics.com The poses are then ranked, with the lowest energy (most negative score) pose typically representing the most likely binding mode. nih.gov

For quinoline derivatives, docking studies help elucidate how the planar quinoline ring, the carboxyl group, the fluorine atom, and other substituents interact with specific amino acid residues in the target's active site. bohrium.comnih.gov

Computational Prediction of Binding Modes and Affinities

The primary outputs of a molecular docking simulation are the predicted binding mode (or "pose") and the estimated binding affinity for a ligand.

The binding mode describes the specific orientation and conformation of the this compound analogue within the target's active site. frontiersin.org It provides a detailed, atom-level hypothesis of the intermolecular interactions, such as which amino acid residues form hydrogen bonds with the ligand's carboxyl group or which residues are in close proximity to the fluoro-substituent. nih.gov Visualizing these predicted poses allows researchers to understand the structural basis of molecular recognition. mdpi.com

The binding affinity is a numerical score that estimates the strength of the interaction between the ligand and the protein. nih.gov In many docking programs, this is expressed in units of energy (e.g., kcal/mol), where a more negative value indicates a stronger, more favorable interaction. nih.gov While these scores are approximations, they are highly useful for comparing different analogues within the same series. nih.gov For instance, by docking a series of this compound derivatives, researchers can computationally predict which modifications are likely to enhance binding affinity. tubitak.gov.tr To improve the correlation between predicted and experimental binding affinities, advanced methods like flexible docking, where the receptor is also allowed to change conformation, can be employed. frontiersin.org

Table 3: Hypothetical Docking Results for this compound Analogues

| Analogue | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| CFQ-1 | -H at R1 | -7.8 | H-bond with Ser122; Pi-stacking with Phe250 |

| CFQ-2 | -CH3 at R1 | -8.2 | H-bond with Ser122; Hydrophobic contact with Leu254 |

| CFQ-3 | -OH at R1 | -8.9 | H-bond with Ser122 and Thr125; Pi-stacking with Phe250 |

| CFQ-4 | -NH2 at R1 | -9.1 | H-bond with Ser122 and Asp180; Pi-stacking with Phe250 |

Derivation of Structure-Activity Relationships through In Silico Approaches

In silico approaches, particularly molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for deriving Structure-Activity Relationships (SAR). researchgate.net SAR studies aim to understand how changes in a molecule's chemical structure affect its biological activity. nih.govtjdr.org

By computationally evaluating a series of related compounds, such as various this compound analogues, researchers can build a model that correlates structural features with predicted activity. nih.gov For example, after docking dozens of analogues, the resulting binding affinities can be analyzed to determine which substituents on the quinoline ring lead to better binding scores. nih.govwinona.edu

This process often leads to the development of a QSAR model , which is a mathematical equation that relates quantitative descriptors of the molecule (e.g., molecular weight, lipophilicity, electronic properties, shape) to its activity. longdom.orgnih.gov The insights gained from analyzing docking poses—such as the importance of a hydrogen bond at a specific position or a hydrophobic interaction in a particular pocket—can guide the selection of descriptors for the QSAR model. ugm.ac.id

The resulting SAR model can then be used to:

Explain why certain existing analogues are more active than others.

Predict the activity of new, yet-to-be-synthesized this compound derivatives. crpsonline.com

Guide the design of new analogues with optimized properties by suggesting which functional groups should be added or modified to enhance target binding and, consequently, biological activity. mdpi.com

This iterative cycle of computational prediction and experimental validation accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates. mdpi.comnih.gov

Advanced Analytical Characterization of Carboxyfluoroquinoline Structures

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to the structural analysis of carboxyfluoroquinolines, providing detailed information about the molecular framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including carboxyfluoroquinolines. It provides detailed information on the chemical environment of specific nuclei, enabling the precise mapping of molecular structures.

¹H NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. In carboxyfluoroquinolines, the ¹H NMR spectra show characteristic signals for aromatic and non-aromatic protons. For instance, the carboxylic acid proton (COOH) typically appears as a singlet far downfield, with chemical shifts observed between δ 15.06 and 15.28 ppm for various fluoroquinolone salts. Protons on the quinoline (B57606) core and its substituents exhibit distinct chemical shifts and coupling patterns that are crucial for confirming the substitution pattern.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For example, a molecular crystal of a fluoroquinolone carboxylic acid derivative showed distinct ¹³C NMR peaks at 23.3, 27.7, 41.1, 54.5, 116.6, and 153.5 ppm, which were instrumental in its characterization. The use of broadband proton decoupling simplifies the spectrum and, in combination with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), can differentiate between CH, CH₂, and CH₃ groups.

¹⁹F NMR is particularly valuable for analyzing fluoroquinolones due to the presence of the fluorine atom. The ¹⁹F nucleus has a high natural abundance (100%) and sensitivity, similar to ¹H. A key advantage of ¹⁹F NMR is its large chemical shift range (around -300 to 400 ppm), which minimizes signal overlap, a common issue in ¹H NMR. This makes it an excellent tool for both qualitative and quantitative analysis (qNMR). Quantitative ¹⁹F NMR (¹⁹F qNMR) can be used to determine the purity of fluorinated compounds with high accuracy and reproducibility, often showing minimal differences when compared to HPLC methods. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable data on the molecular structure and its interactions.

The combination of ¹H, ¹³C, and ¹⁹F NMR, often supplemented with two-dimensional techniques like COSY, HSQC, and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution and substitution pattern of carboxyfluoroquinoline derivatives.

Table 1: Representative NMR Data for Fluoroquinolone Derivatives

| Nucleus | Compound Type | Chemical Shift (δ) Range (ppm) | Observations | Reference(s) |

| ¹H | Fluoroquinolone Salts | 15.06 - 15.28 | Carboxylic acid proton (COOH), singlet | |

| 8.68 - 9.87 | Aromatic protons (e.g., H-2) | |||

| Upfield of aromatic signals | Non-aromatic protons (e.g., piperazine (B1678402) ring) | |||

| ¹³C | Fluoroquinolone Carboxylic Acid Derivative | 23.3, 27.7, 41.1, 54.5, 116.6, 153.5 | Specific peaks for a molecular crystal form | |

| ¹⁹F | General Fluorinated Compounds | -200 to 100 | Broad response range, less signal overlap | |

| Lomefloxacin | Intra- and extra-cellular signals | Distinct resonances in human erythrocytes |

***##### 4.1.2. Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for the qualitative analysis of fluoroquinolones. The IR spectrum of a this compound reveals characteristic absorption bands corresponding to specific functional groups. Key vibrational modes include:

O-H Stretching: A broad band is typically observed in the region of 3550-3300 cm⁻¹ due to the carboxylic acid O-H group and intermolecular hydrogen bonding.

C=O Stretching: A strong, sharp peak representing the carbonyl (C=O) stretch of the carboxylic acid and the 4-quinolone ring is found around 1700-1710 cm⁻¹.

N-H Bending: The N-H bending vibration of the quinolone structure can be assigned to peaks in the 1600-1650 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond gives rise to vibrations in the 1100-1250 cm⁻¹ range.

These distinct peaks, along with others in the fingerprint region (below 1500 cm⁻¹), allow for definitive identification and can distinguish between different fluoroquinolone derivatives based on their unique substitution patterns.

Raman Spectroscopy serves as a complementary technique to IR spectroscopy. It is particularly advantageous for its minimal interference from water, making it suitable for analyzing aqueous samples. In the analysis of fluoroquinolones like norfloxacin, ciprofloxacin (B1669076), and ofloxacin (B1677185), Raman spectra show prominent characteristic peaks for the pyridone nucleus, piperazinyl ring, and carboxylic acid group. A key feature is the strong signal for the C-F bond's symmetric vibrational mode, which appears at a characteristic wavenumber for each compound (e.g., 771.47 cm⁻¹ for ciprofloxacin, 797.5 cm⁻¹ for ofloxacin, and 872.7 cm⁻¹ for norfloxacin). This C-F bond vibration provides a clear marker for identifying and differentiating carboxyfluoroquinolines.

Together, IR and Raman spectroscopy offer a comprehensive vibrational fingerprint, enabling robust qualitative analysis and structural confirmation of these complex molecules.

Table 2: Key Vibrational Frequencies for Carboxyfluoroquinolines

| Vibrational Mode | Technique | Wavenumber (cm⁻¹) | Compound Example(s) | Reference(s) |

| O-H Stretch (Carboxylic Acid) | FTIR | 3550 - 3300 | Ciprofloxacin, Norfloxacin | |

| C=O Stretch (Carboxylic Acid & Quinolone) | FTIR | 1700 - 1710 | Ciprofloxacin, Norfloxacin | |

| N-H Bend (Quinolone) | FTIR | 1600 - 1650 | Norfloxacin | |

| C-F Stretch | FTIR | 1100 - 1250 | Ciprofloxacin | |

| C-F Symmetric Vibration | Raman | 771.47 | Ciprofloxacin | |

| Raman | 797.5 | Ofloxacin | ||

| Raman | 872.7 | Norfloxacin |

***##### 4.1.3. Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Characteristics

The electronic properties and conjugation within the this compound scaffold are effectively probed using Ultraviolet-Visible (UV-Vis) spectroscopy and fluorescence analysis. These techniques are sensitive to the electronic transitions within the molecule and are valuable for both qualitative and quantitative assessments.

UV-Vis Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The UV spectra of carboxyfluoroquinolines are characterized by distinct absorption bands that arise from π→π* and n→π* electronic transitions within the quinolone ring system and associated chromophores. For example, fluoroquinolones like ciprofloxacin, norfloxacin, and ofloxacin typically exhibit a primary absorption band around 270-290 nm and a secondary absorption band between 320 and 350 nm. The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the molecular structure, substitution patterns, and the solvent environment. The significant spectral overlap among different fluoroquinolones can make simultaneous determination challenging without the aid of chemometric methods.

Fluorescence Characteristics: Many carboxyfluoroquinolones are naturally fluorescent, a property that is highly useful for their detection and quantification. Upon excitation with UV light, these molecules emit light at a longer wavelength. For instance, when excited at wavelengths between 310 and 390 nm, fluoroquinolones can emit light in the 350 to 650 nm range. The fluorescence properties, including the emission maximum (λem) and quantum yield (ΦF), are highly dependent on the specific structure of the molecule and the pH of the solution. For example, the fluorescence of enrofloxacin (B1671348) and ciprofloxacin can be described by a component with excitation maxima at approximately 270 nm and 310 nm, and an emission maximum around 440 nm. This intrinsic fluorescence allows for the development of highly sensitive spectrofluorimetric methods for their determination in various samples.

Chromatographic Methods for Separation, Purity, and Quantification

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. emerypharma.com For a compound to be suitable for GC analysis, it must be volatile and thermally stable. researchgate.net Carboxyfluoroquinolones, due to their inherent chemical structure containing polar functional groups like carboxylic acids and amines, are generally non-volatile. emerypharma.comnih.gov Direct analysis of these compounds by GC is therefore challenging, as they would likely decompose at the high temperatures required for vaporization in the GC inlet. emerypharma.com

To overcome this limitation, chemical derivatization is employed. researchgate.netjfda-online.com This process modifies the analyte's functional groups to increase its volatility and thermal stability. researchgate.netobrnutafaza.hr In the case of carboxyfluoroquinolones, derivatization targets the active hydrogens on the carboxylic acid (-COOH) and piperazinyl amine (-NH) groups. nih.govobrnutafaza.hr Common derivatization techniques include silylation and alkylation. jfda-online.comslideshare.net

Silylation replaces active hydrogens with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. obrnutafaza.hr Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. tcichemicals.combrjac.com.br Alkylation, particularly esterification of the carboxylic acid group, is another common approach. researchgate.net Reagents such as trimethylsilyldiazomethane (B103560) (TMSD) have been successfully used to derivatize fluoroquinolones like enrofloxacin and ofloxacin, enabling their simultaneous determination by GC-tandem mass spectrometry (GC-MS/MS). nih.govresearchgate.net The introduction of these less polar functional groups reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the derivative and making it suitable for GC analysis. researchgate.net

When coupled with Mass Spectrometry (MS), GC provides a robust method for both quantification and structural elucidation. The mass spectrometer separates the ionized fragments of the derivatized analyte based on their mass-to-charge ratio, producing a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification. emerypharma.comiaea.org For instance, a study on four fluoroquinolone residues in meat successfully used TMSD for derivatization followed by GC-MS/MS analysis for confirmation. nih.gov

Table 1: Common Derivatization Strategies for GC Analysis of Compounds with Functional Groups Found in Carboxyfluoroquinolones

| Derivatization Method | Reagent Class | Example Reagent | Target Functional Group(s) | Resulting Derivative | Reference |

|---|---|---|---|---|---|

| Silylation | Trimethylsilylating reagents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -COOH, -NH₂, -SH | TMS Ether/Ester/Amine | obrnutafaza.hrtcichemicals.com |

| Trimethylsilylating reagents | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | -OH, -COOH, -NH₂, -SH | TMS Ether/Ester/Amine | brjac.com.br | |

| Alkylation | Diazoalkanes | TMSD (Trimethylsilyldiazomethane) | -COOH | Methyl Ester | nih.gov |

| Acylation | Fluoroacylating reagents | PFP (Pentafluoropropionyl) Anhydride | -OH, -NH₂ | Fluoroacyl Ester/Amide | jfda-online.combrjac.com.br |

Size Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules in solution based on their size, or more precisely, their hydrodynamic volume. solveresearch.comrroij.com The method is also known as Gel Permeation Chromatography (GPC), typically when organic solvents are used as the mobile phase for the analysis of polymers, or Gel Filtration Chromatography (GFC) when aqueous solutions are used. rroij.comnih.gov The separation occurs as molecules pass through a column packed with porous particles. nih.gov Larger molecules are unable to enter the pores, or can only enter pores of a certain size, and thus travel a shorter path, eluting from the column first. rroij.com Smaller molecules can penetrate the pores more extensively, leading to a longer path and later elution. rroij.com

A significant advantage of SEC is the gentle nature of the separation, which minimizes interactions between the analyte and the stationary phase, allowing for the characterization of molecules with minimal disruption to their structure. rroij.com This technique is widely applied for determining the molecular weight and molecular weight distribution of macromolecules like synthetic polymers and proteins. solveresearch.comspecificpolymers.com

While SEC is not typically used for the analysis of small molecules like carboxyfluoroquinolones themselves, it is an invaluable tool for characterizing systems where these drug molecules are conjugated to larger macromolecules, such as polymers in drug delivery systems. resolvemass.ca For example, research has been conducted on the synthesis of ciprofloxacin-conjugated poly(L-lactic acid) (PLA) intended for use in antibacterial nanofiber mats. dovepress.com In this study, GPC was essential for characterizing the synthesized drug-polymer conjugates. dovepress.com By analyzing the conjugate and comparing it to polystyrene standards, researchers could determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. dovepress.com This information is critical for ensuring the quality and predicting the performance of the final drug delivery system. dovepress.com

Table 2: GPC Analysis of Ciprofloxacin-Conjugated Poly(L-lactic acid) (PLA)

| Parameter | Description |

|---|---|

| Instrumentation | Agilent Technologies PL-GPC 220 |

| Columns | Series of five 30 cm Styragel columns (pore sizes: 500, 10³, 10⁴, 10⁵ Å) |

| Mobile Phase / Eluent | Chloroform (CHCl₃) |

| Internal Standard | Toluene |

| Calibration Standards | Polystyrene |

| Mn (g/mol) of Conjugate | 10,400 |

| Mw (g/mol) of Conjugate | 15,200 |

| Polydispersity (Mw/Mn) | 1.46 |

Data synthesized from a study on ciprofloxacin-conjugated PLA for nanofiber fabrication. dovepress.com

Quantitative Structure-Chromatographic Retention Relationships (QSRR)

Quantitative Structure-Chromatographic Retention Relationships (QSRR) are computational models that establish a mathematical correlation between the chemical structure of a compound and its retention behavior in a specific chromatographic system. nih.govpsu.edu These models aim to predict the retention time of analytes based on a set of calculated numerical values known as molecular descriptors. nih.govnih.gov Molecular descriptors quantify various aspects of a molecule's physicochemical properties, including its size, shape, hydrophobicity, and electronic features. researchgate.net By developing robust QSRR models, the chromatographic behavior of new or unanalyzed compounds can be predicted without the need for experimental analysis, thereby accelerating method development and providing insights into separation mechanisms. nih.govresearchgate.net

QSRR studies have been successfully applied to fluoroquinolones to understand and predict their retention in High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net In a typical QSRR study, a series of related compounds (e.g., different fluoroquinolones) are chromatographed under defined conditions. nih.gov A large number of molecular descriptors are then calculated for each compound using specialized software. researchgate.net Using statistical methods like partial least squares (PLS) or machine learning algorithms like support vector regression (SVR), a model is built that selects the most significant descriptors and correlates them with the observed retention times. researchgate.netmdpi.com

For fluoroquinolones, studies have shown that retention in reversed-phase HPLC is influenced by descriptors related to the molecule's size and its hydrophobic/hydrophilic character. nih.govresearchgate.net For example, a QSRR model developed for a set of 11 quinolones identified several key descriptors. researchgate.net The model indicated that the retention behavior is dependent on the van der Waals surface area and various hydrophilic/hydrophobic energy-related parameters, which aligns with the fundamental principles of reversed-phase chromatography where more hydrophobic compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times. nih.govresearchgate.net

Table 3: Selected Molecular Descriptors and Their Influence on Quinolone Retention in a QSRR Model

| Descriptor | Descriptor Type | Interpretation | Influence on Retention | Reference |

|---|---|---|---|---|

| VSA_don | 3D (Surface Area) | van der Waals surface area of hydrogen bond donors | Positive Correlation | researchgate.net |

| VSA_other | 3D (Surface Area) | van der Waals surface area of atoms with other properties | Positive Correlation | researchgate.net |

| Vsurf_EWmin2 | 3D (Energy) | 2nd lowest hydrophilic energy | Negative Correlation | researchgate.net |

| Vsurf_IW6 | 3D (Energy) | Hydrophilic integy moment at -4.0 | Negative Correlation | researchgate.net |

Data from a QSRR study on quinolone antibacterial agents. researchgate.net A positive correlation indicates that an increase in the descriptor value leads to a longer retention time, while a negative correlation indicates a shorter retention time.

X-ray Crystallography for Definitive Solid-State Structure Determination

For carboxyfluoroquinolones, X-ray crystallography has been instrumental in elucidating their exact structures and understanding intermolecular interactions. The structures of numerous fluoroquinolones, including ciprofloxacin, ofloxacin, and their various salts, hydrates, and co-crystals, have been determined. mdpi.comiucr.orgacs.orgrsc.org For example, the crystal structure of ciprofloxacin hydrochloride hydrate (B1144303) reveals detailed information about the protonation state of the molecule; the carboxylic acid group is not deprotonated, and the piperazine ring exists as a cation. researchgate.net

This technique is also crucial for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. mdpi.com By solving the crystal structure of different polymorphs or solvates (hydrates), scientists can understand the structural origins of differences in properties like solubility and stability. mdpi.comrsc.org For instance, the crystal structure of a ciprofloxacin salicylate (B1505791) 1.75 hydrate was determined, revealing that the piperazinyl group of ciprofloxacin is protonated by the carboxylic group of salicylic (B10762653) acid, forming a salt. mdpi.com The analysis also detailed an extensive network of hydrogen bonds involving the constituent molecules and water, which dictates the crystal packing. mdpi.com Such detailed structural knowledge is fundamental in pharmaceutical development for controlling the solid-state properties of an active pharmaceutical ingredient.

Table 4: Crystallographic Data for Ciprofloxacin 2,6-dihydroxybenzoate (B8749050) Salt

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₉FN₃O₃⁺·C₇H₅O₄⁻ |

| Formula Weight (g/mol) | 485.46 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9722 (5) |

| b (Å) | 21.2705 (11) |

| c (Å) | 13.0860 (7) |

| **α (°) ** | 90 |

| **β (°) ** | 101.805 (6) |

| **γ (°) ** | 90 |

| **Volume (ų) ** | 2172.1 (2) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 93 |

Data from the single-crystal X-ray diffraction study of a ciprofloxacin salt. iucr.org

Advanced Applications of Carboxyfluoroquinoline Derivatives in Chemical Science and Materials Research

Catalysis and Ligand Design for Chemical Transformations

The nitrogen atom within the quinoline (B57606) ring provides a key coordination site, while substituents on the scaffold allow for the fine-tuning of steric and electronic properties. This makes quinoline derivatives, including carboxyfluoroquinolines, highly adaptable for creating sophisticated ligands that can influence the activity, selectivity, and stability of metal catalysts in a variety of chemical transformations.

The development of asymmetric catalysis is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Chiral quinoline-based ligands have emerged as effective tools for inducing stereocontrol in metal-catalyzed reactions. By incorporating a chiral center into the ligand structure, it is possible to create a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction.

For instance, chiral derivatives of benzo[h]quinoline (B1196314) have been used to prepare specialized ruthenium complexes. Current time information in Bangalore, IN. These complexes, featuring chiral diphosphane (B1201432) co-ligands, have proven to be effective in asymmetric transfer hydrogenation reactions. Current time information in Bangalore, IN. In a different approach, a quinoline auxiliary was demonstrated to be essential for controlling the stereochemistry in a photoinduced copper-catalyzed enantioselective coupling reaction. rsc.org The quinoline moiety coordinates with the chiral copper complex, forming a new, more defined chiral photocatalyst that effectively suppresses the formation of the undesirable racemic product. rsc.org The rational design of these ligands, often involving the introduction of bulky groups or specific electronic features via substituents like carboxyl and fluoro groups, is key to achieving high levels of enantioselectivity.

Quinoline-derived ligands form stable and catalytically active complexes with a wide range of transition metals. The specific choice of metal and the design of the quinoline ligand dictate the catalytic application, spanning from photoredox catalysis to polymerization and hydrogenation reactions.

Copper(II) in Photoredox Catalysis